Tetraallyl pyromellitate
Overview
Description
Tetraallyl pyromellitate is an organic compound with the molecular formula C22H22O8. It is a derivative of pyromellitic acid, where all four carboxylic acid groups are esterified with allyl alcohol. This compound is known for its high reactivity due to the presence of four allyl groups, making it a valuable precursor in the synthesis of crosslinked polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraallyl pyromellitate is typically synthesized through the esterification of pyromellitic dianhydride with allyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of pyromellitic dianhydride and allyl alcohol into a reactor, where the esterification reaction takes place. The product is then separated and purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Tetraallyl pyromellitate undergoes various chemical reactions, primarily due to the reactive allyl groups. These reactions include:
Polymerization: The allyl groups can undergo free radical polymerization, leading to the formation of highly crosslinked polymer networks.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.
Major Products:
Polymerization: Crosslinked polymer networks with enhanced mechanical strength and thermal stability.
Hydrolysis: Pyromellitic acid and allyl alcohol.
Scientific Research Applications
Tetraallyl pyromellitate has several applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of advanced polymeric materials with specific properties.
Biology: Investigated for its potential use in creating biocompatible materials for medical applications.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable polymeric networks.
Mechanism of Action
The mechanism of action of tetraallyl pyromellitate primarily involves the polymerization of its allyl groups. When exposed to initiators or specific conditions (e.g., heat or UV light), the allyl groups form free radicals that initiate a chain reaction, leading to the formation of crosslinked polymer networks. These networks exhibit enhanced mechanical strength, thermal stability, and chemical resistance.
Comparison with Similar Compounds
Triallyl trimellitate: Similar in structure but contains three allyl groups instead of four, resulting in different polymerization properties.
Diallyl phthalate: Contains two allyl groups and is used in similar applications but with lower crosslinking density.
Uniqueness: Tetraallyl pyromellitate is unique due to its four allyl groups, which provide a higher degree of crosslinking compared to similar compounds. This results in polymer networks with superior mechanical and thermal properties, making it a preferred choice for applications requiring high-performance materials .
Properties
IUPAC Name |
tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQWIORQJRILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334648 | |
Record name | Tetraallyl pyromellitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13360-98-0 | |
Record name | Tetraallyl pyromellitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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